molecular formula C8H9BrClNO B14593867 Agn-PC-0niib2 CAS No. 61513-84-6

Agn-PC-0niib2

Katalognummer: B14593867
CAS-Nummer: 61513-84-6
Molekulargewicht: 250.52 g/mol
InChI-Schlüssel: LOSIANROZXFHGM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-0niib2 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0niib2 typically involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. One common method involves the reaction of silver nitrate with sodium azide, resulting in the formation of silver azide, which is a precursor to this compound . The reaction is carried out in an aqueous solution, and the silver azide precipitates as a white solid, which is then purified and processed further.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and concentration of reactants to maximize yield and minimize impurities. Advanced purification techniques, such as crystallization and chromatography, are employed to ensure the high purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Agn-PC-0niib2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in oxidation reactions where it reacts with oxygen to form oxides . It can also undergo reduction reactions, where it is reduced by agents such as hydrogen or other reducing agents.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, hydrogen, and various acids and bases. The conditions for these reactions vary depending on the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst, while reduction reactions may be carried out at room temperature under atmospheric pressure.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction it undergoes. Oxidation reactions typically yield oxides of the compound, while reduction reactions produce the reduced form of the compound. Substitution reactions can result in a variety of products, depending on the substituents involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Agn-PC-0niib2 include other silver-based compounds such as silver nitrate and silver azide . These compounds share some chemical properties with this compound but differ in their reactivity and applications.

Uniqueness: What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable in applications where both properties are required. Additionally, its ability to participate in a wide range of chemical reactions and its potential for use in various scientific fields highlight its versatility and importance .

Eigenschaften

CAS-Nummer

61513-84-6

Molekularformel

C8H9BrClNO

Molekulargewicht

250.52 g/mol

IUPAC-Name

1-(2-chloropyridin-1-ium-1-yl)propan-2-one;bromide

InChI

InChI=1S/C8H9ClNO.BrH/c1-7(11)6-10-5-3-2-4-8(10)9;/h2-5H,6H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

LOSIANROZXFHGM-UHFFFAOYSA-M

Kanonische SMILES

CC(=O)C[N+]1=CC=CC=C1Cl.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.